molecular formula C10H9F3O3 B12087203 Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Cat. No.: B12087203
M. Wt: 234.17 g/mol
InChI Key: AYUZKLJHRMNISM-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate typically involves the reaction of benzoic acid derivatives with trifluoromethylating agents. One common method includes the reaction of methyl 3-hydroxybenzoate with trifluoroacetaldehyde under acidic conditions to yield the desired product . Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved often include nucleophilic and electrophilic interactions, which can modulate the activity of biological systems .

Comparison with Similar Compounds

Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate can be compared with other trifluoromethylated compounds such as:

    Trifluoromethane: A simple trifluoromethyl compound with different reactivity.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound used in various applications.

    Hexafluoroacetone: Contains two trifluoromethyl groups and exhibits unique chemical properties. The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a benzoate ester, providing distinct reactivity and applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5,8,14H,1H3

InChI Key

AYUZKLJHRMNISM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

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